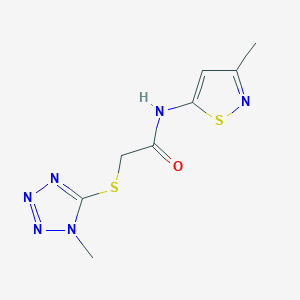
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of key intermediate structures, followed by their further modification through various chemical reactions. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involves reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, showcasing a method that could potentially be adapted for the synthesis of the target compound (Evren et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings, such as tetrazole and isothiazole, which significantly influence their chemical behavior and biological activity. Structural elucidation is typically performed using NMR, MS, and IR spectroscopy, providing detailed insights into the arrangement of atoms and the configuration of the molecule (Huicheng Wang et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are central to their synthesis and modification. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups within the molecule, affecting its interaction with other chemical entities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure and significantly affect the compound's application and handling.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards different reagents, and stability, are essential for predicting the behavior of these compounds in chemical reactions and biological systems. For example, the determination of pKa values provides insights into the compound's protonation state under physiological conditions, which is critical for its biological activity (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Anticancer Activity
A study demonstrated the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, and evaluated their anticancer activity. These compounds showed promising anticancer properties, with specific derivatives exhibiting high selectivity and potent cytotoxic effects against human lung adenocarcinoma cells, highlighting their potential in cancer treatment (A. Evren et al., 2019).
Antimicrobial Effects
Another research focus is on the antimicrobial effects of thiazole derivatives. The antimicrobial activities of synthesized compounds, including structures analogous to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, were examined against a variety of pathogens. These studies have shown considerable antimicrobial effects against foodborne bacteria, yeasts, and filamentous fungi, suggesting their potential in addressing microbial resistance (M. Y. Cankiliç & L. Yurttaş, 2017).
Heterocyclic Syntheses
Research on thioureido-acetamides highlighted their utility as precursors for various heterocyclic syntheses, including thiazoles, through one-pot cascade reactions. This approach offers efficient pathways for synthesizing diverse heterocycles, demonstrating the versatility of compounds like 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide in generating new chemical entities (J. Schmeyers & G. Kaupp, 2002).
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS2/c1-5-3-7(17-11-5)9-6(15)4-16-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBKSQGZMENEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

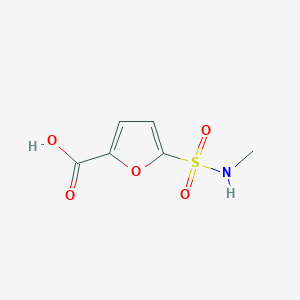
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
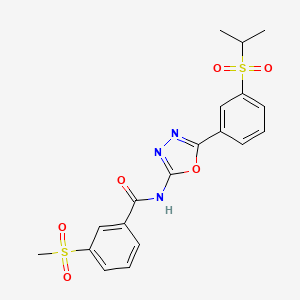

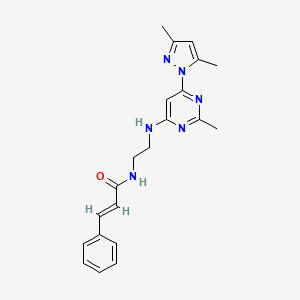



![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)


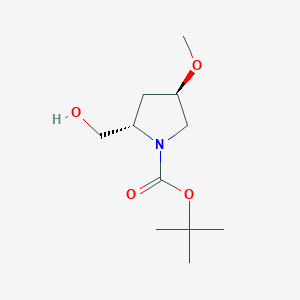
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
